4-({[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}amino)benzoic acid
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Overview
Description
4-({[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}amino)benzoic acid is an organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring bonded to a pyrimidine moiety and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}amino)benzoic acid typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 4-(pyrimidin-2-yl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
4-({[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-({[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with neurotransmitter receptors and enzymes involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another phenylpiperazine derivative with similar structural features.
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Contains a piperazine ring bonded to a benzoic acid group.
Uniqueness
4-({[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}amino)benzoic acid is unique due to its specific combination of a pyrimidine moiety and a benzoic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C16H17N5O3 |
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Molecular Weight |
327.34 g/mol |
IUPAC Name |
4-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C16H17N5O3/c22-14(23)12-2-4-13(5-3-12)19-16(24)21-10-8-20(9-11-21)15-17-6-1-7-18-15/h1-7H,8-11H2,(H,19,24)(H,22,23) |
InChI Key |
FBIGBCZDZKEUSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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